4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-oxadiazole core linked to a thiophene moiety at position 5 and a benzamide group substituted with an azepane sulfonyl group at position 2. The thiophene and oxadiazole components are common in bioactive molecules due to their electron-rich nature and ability to engage in π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-17(20-19-22-21-18(27-19)16-6-5-13-28-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRXLFHDIJWSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thiophene Substitution: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Azepane Sulfonylation: The azepane ring is sulfonylated using a sulfonyl chloride in the presence of a base.
Final Coupling: The final product is obtained by coupling the azepane sulfonyl derivative with the thiophene-oxadiazole intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The benzamide and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide and thiophene derivatives.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The azepane sulfonyl group and the thiophene-oxadiazole moiety are key functional groups that interact with biological macromolecules, disrupting their normal function.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
- Thiophene vs. Furan/Phenyl Substituents :
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) replaces thiophene with furan. While furan is less electron-rich than thiophene, LMM11 demonstrated antifungal activity against C. albicans, suggesting that heterocycle choice modulates target specificity .
- Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) lacks the azepane sulfonyl group but shares the thiophene-oxadiazole scaffold. Its simpler structure achieved a 60% synthesis yield, highlighting the trade-off between complexity and synthetic efficiency .
Benzamide Substitutions
- Azepane Sulfonyl vs. Halogen/Alkoxy Groups :
- Compound 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide) substitutes azepane sulfonyl with bromine. This polarizable halogen may enhance electrophilic interactions but reduces solubility compared to the sulfonyl group .
- Compound 6 (N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) uses a trifluoromethyl group, which improves metabolic stability but may hinder membrane permeability due to its hydrophobicity .
Sulfonyl Group Modifications
- Azepane vs. Cyclohexyl/Alkyl Chains :
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) incorporates a benzyl-methyl sulfamoyl group. This bulkier substituent may sterically hinder target binding compared to the azepane sulfonyl group .
- Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) replaces azepane with an ethylthio chain, which showed inhibitory effects on human carbonic anhydrase II (hCA II), suggesting sulfonyl flexibility in enzyme targeting .
Antifungal and Antimicrobial Activity
- LMM11 and LMM5 exhibited antifungal activity against C. albicans via thioredoxin reductase inhibition, with IC₅₀ values in the low µg/mL range . The azepane sulfonyl group in the target compound may offer improved pharmacokinetics over LMM11’s cyclohexyl-ethyl group.
- HSGN-238 (N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) demonstrated antibacterial activity against Neisseria gonorrhoeae, underscoring the oxadiazole-thiophene scaffold’s versatility .
Cytotoxicity and Enzyme Inhibition
- Compound 5a (a thiadiazole-chalcone hybrid) showed IC₅₀ values of 9.12–12.72 µM against HeLa cells, triggering apoptosis . The target compound’s azepane sulfonyl group may enhance cytotoxicity by improving cell penetration.
- Compound 6a inhibited hCA II, with docking studies revealing key interactions via its sulfonamide and oxadiazole groups .
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives and features a complex structure that includes an azepane ring, a thiophene moiety, and an oxadiazole group. The general molecular formula is with a molecular weight of approximately 437.53 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediates : Synthesis begins with the preparation of thiophene and oxadiazole intermediates.
- Coupling Reactions : These intermediates are then coupled with a benzamide derivative.
- Sulfonylation : The azepane sulfonyl group is introduced through sulfonylation reactions using agents like thionyl chloride or sulfonyl chlorides under controlled conditions.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways affected can vary based on the biological context but generally involve modulation of signaling pathways related to cancer proliferation and antimicrobial activity.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that related compounds can effectively inhibit cell proliferation in various cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values indicating potent activity in 2D assays compared to 3D formats .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies have indicated that similar sulfonamide derivatives possess antibacterial effects against various pathogens, making them candidates for further investigation in this area .
Case Studies and Experimental Findings
Pharmacokinetics
Understanding the pharmacokinetic profile of This compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be thoroughly evaluated through in vitro studies and computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
